molecular formula C17H15FN2O2S B3000926 N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide CAS No. 1385290-01-6

N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide

Cat. No.: B3000926
CAS No.: 1385290-01-6
M. Wt: 330.38
InChI Key: NKFOBSZQHXLPNT-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide is an acetamide derivative featuring a cyano group attached to a 2-fluorophenylmethyl moiety and a sulfanyl group linked to a 3-methoxyphenyl ring. Acetamide derivatives are widely explored for their bioactivity, including antimicrobial and enzyme-inhibitory properties, often attributed to their ability to mimic natural ligands or participate in hydrogen bonding . The 2-fluorophenyl and 3-methoxyphenyl groups may confer unique electronic and steric effects, influencing solubility, metabolic stability, and target binding.

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-22-12-5-4-6-13(9-12)23-11-17(21)20-16(10-19)14-7-2-3-8-15(14)18/h2-9,16H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFOBSZQHXLPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC(=O)NC(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-fluorobenzyl cyanide, which is then reacted with 3-methoxyphenylthiol in the presence of a base such as sodium hydride. The resulting intermediate is further reacted with chloroacetamide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial. Additionally, purification steps like recrystallization or chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules, aiding in the design of more effective therapeutic agents.

Mechanism of Action

The mechanism by which N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano and fluorophenyl groups are often involved in interactions with the target site, while the sulfanylacetamide moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound Name (Reference) Key Substituents Synthesis Method Notable Properties/Applications
Target Compound R1: Cyano-(2-fluorophenyl)methyl; R2: 3-methoxyphenylsulfanyl Likely via acyl chloride-amine coupling Hypothesized antimicrobial activity
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide R1: 3-Cyanothiophen-2-yl; R2: Thiophen-2-yl Multi-step organic synthesis Antimicrobial activity (Staphylococcus aureus, Candida albicans)
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide R1: Pyridine with cyano, methyl, CF₃; R2: 4-methoxyphenyl Acyl chloride-amine reaction Potential agrochemical use (structural similarity to pyridine-based fungicides)
2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide R1: Pyridine with cyano, 4-fluorophenyl, CF₃; R2: 4-methoxyphenyl Acyl chloride-amine reaction Enhanced lipophilicity (CF₃ and 4-F groups)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide R1: Naphthalen-1-yl; R2: 3-Cl-4-F-phenyl Acyl chloride-amine coupling Structural mimic of benzylpenicillin; ligand coordination studies

Key Observations:

Methoxy Orientation: The 3-methoxyphenylsulfanyl group (target) vs. 4-methoxyphenyl () could disrupt conjugation, affecting electronic distribution and solubility. Heterocyclic vs. Aromatic Rings: Pyridine-based analogs () exhibit stronger electron-withdrawing effects than phenyl rings, possibly enhancing stability or reactivity.

Synthetic Routes :
Most analogs are synthesized via acyl chloride-amine coupling (e.g., ), suggesting a feasible pathway for the target compound. Modifications in starting materials (e.g., thiophene in vs. pyridine in ) highlight versatility in design.

Biological Relevance: While the target compound’s activity is unreported, structurally related compounds demonstrate antimicrobial (), ligand-coordinating (), and agrochemical () properties. The cyano group may enhance binding via dipole interactions, as seen in pyridine derivatives .

Biological Activity

N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide is a complex organic compound classified under sulfanylacetamides. Its unique structural features, including a cyano group, a fluorophenyl moiety, and a methoxyphenyl group, suggest potential biological activities that merit investigation. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FNO2S. The compound's structure can be represented as follows:

N Cyano 2 fluorophenyl methyl 2 3 methoxyphenyl sulfanylacetamide\text{N Cyano 2 fluorophenyl methyl 2 3 methoxyphenyl sulfanylacetamide}

This compound is characterized by the presence of both electron-withdrawing (cyano and fluorine) and electron-donating (methoxy) groups, which may influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyano Group : This can be achieved through nucleophilic substitution reactions.
  • Introduction of the Fluorophenyl Moiety : This involves coupling reactions that incorporate fluorinated aromatic compounds.
  • Sulfanyl Group Addition : The sulfanyl group can be introduced via thiolation reactions.

These steps may vary depending on the specific reagents and conditions used but generally follow established synthetic pathways in organic chemistry .

Biological Activity

Research into the biological activity of this compound has revealed promising results across various assays. The following sections outline key findings regarding its pharmacological properties.

Anticancer Activity

Several studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives with a sulfanylacetamide backbone have shown IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 .

CompoundCell LineIC50 (µM)
This compoundHCT-1161.9
This compoundMCF-72.3
Doxorubicin (reference)HCT-1163.23

Antiviral Properties

The compound's structural characteristics suggest potential antiviral activity. Similar compounds have demonstrated efficacy against viruses such as HIV, with EC50 values indicating significant inhibition of viral replication .

Case Studies

  • Study on Anticancer Activity : In a recent study, this compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth compared to standard chemotherapeutics .
  • Antiviral Screening : A screening assay for antiviral activity revealed that compounds similar to this compound exhibited significant inhibition against viral strains, suggesting further exploration into its antiviral potential .

Q & A

Q. What are the recommended synthetic routes for N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide?

The compound can be synthesized via multi-step reactions involving precursor functionalization. For example:

  • Step 1 : Condensation of substituted phenyl acetamides with intermediates like triazole derivatives under controlled conditions (e.g., POCl₃-mediated cyclization) .
  • Step 2 : Purification via solvent extraction (e.g., dichloromethane) and crystallization using slow evaporation (toluene as a solvent) to obtain single crystals for structural validation .
  • Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize stoichiometry to avoid side products.

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : X-ray crystallography to determine dihedral angles between aromatic rings (e.g., 60.5° between fluorophenyl and naphthyl groups in analogous structures) .
  • Spectral Analysis : Use IR for functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), ¹H/¹³C NMR for substituent environments, and mass spectrometry for molecular ion validation .
  • Purity Assessment : High-resolution LC-MS or elemental analysis to confirm ≥95% purity .

Q. What safety protocols should be followed during experimental handling?

  • Hazard Mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation by working in a fume hood.
  • First Aid : In case of exposure, rinse thoroughly with water and consult a physician. Safety codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and protocols P264+P280 (washing and protective gear) apply .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory) and reference analogous structures (e.g., N-(3-chloro-4-fluorophenyl)-2-naphthylacetamide) .
  • Crystallographic Resolution : Use single-crystal X-ray diffraction to resolve ambiguities in substituent orientations, as seen in fluorophenyl-naphthyl systems .

Q. What strategies optimize reaction conditions for yield improvement?

  • Solvent and Temperature : Optimize solvent polarity (e.g., dichloromethane for acylation reactions) and maintain low temperatures (273 K) to stabilize intermediates .
  • Catalytic Additives : Explore bases like triethylamine to enhance nucleophilicity in amide bond formation .

Q. How can computational methods accelerate reaction design for derivatives?

  • ICReDD Framework : Combine quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
  • Feedback Loops : Integrate experimental data (e.g., yield, byproducts) into computational models for iterative refinement .

Q. What structural features influence bioactivity in related acetamide derivatives?

  • Dihedral Angles : Substituent orientation (e.g., fluorophenyl vs. methoxyphenyl groups) affects binding to biological targets. For example, a 60.5° dihedral angle in analogous compounds correlates with enhanced receptor interaction .
  • Electron-Withdrawing Groups : The cyano (-CN) group may increase electrophilicity, influencing reactivity in biological assays .

Q. How does the compound’s stability vary under different storage conditions?

  • Degradation Studies : Monitor stability via accelerated aging (e.g., 40°C/75% RH) and analyze degradants using LC-MS.
  • Solvent Sensitivity : Avoid protic solvents (e.g., water) during storage, as seen in acetamide analogs prone to hydrolysis .

Q. What intermolecular interactions stabilize crystal packing?

  • Hydrogen Bonding : N–H···O interactions (e.g., in N-(3-chloro-4-fluorophenyl) derivatives) form 1D chains, critical for crystallinity .
  • Van der Waals Forces : Planar aromatic systems (e.g., naphthyl groups) enhance π-π stacking, improving crystal lattice stability .

Q. How can scaled-up synthesis maintain consistency with lab-scale protocols?

  • Process Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real time .
  • Purification Scaling : Use continuous crystallization techniques instead of batch methods to ensure uniform particle size and purity .

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